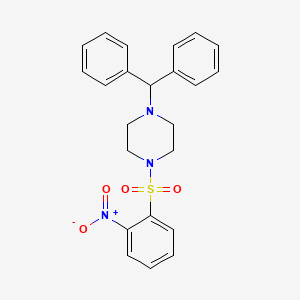

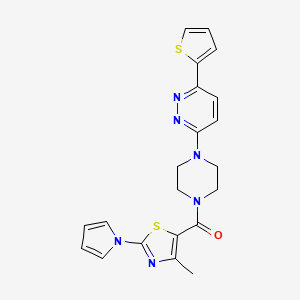

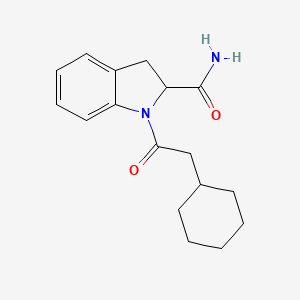

![molecular formula C26H18F4N4 B2541030 N-(4-fluorobenzyl)-5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine CAS No. 477236-68-3](/img/structure/B2541030.png)

N-(4-fluorobenzyl)-5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "N-(4-fluorobenzyl)-5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine" is a derivative of the N-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine class, which has been studied for various biological activities, including as inhibitors for NF-κB inducing kinase (NIK) in the treatment of psoriasis , and as pesticides with insecticidal and fungicidal activities . These compounds are characterized by a pyrimidin-4-amine core and are modified with various substituents to enhance their biological activity and selectivity.

Synthesis Analysis

The synthesis of related N-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives involves structure-based drug design and synthetic chemistry . For instance, compound 12f, a potent NIK inhibitor, was synthesized and showed effective alleviation of psoriasis symptoms in a mouse model . Another study reported the synthesis of pyrimidin-4-amine derivatives containing a 5-(trifluoromethyl)-1,2,4-oxadiazole moiety, which exhibited excellent pesticidal activities . The synthesis of these compounds typically involves multiple steps, including coupling reactions and the use of reagents like phosphorus pentoxide for the preparation of N-aryl derivatives .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques, including 1H NMR, 13C NMR, and HRMS . Single-crystal X-ray diffraction has been used to determine the crystal structures of some derivatives, providing insights into their conformation and intermolecular interactions . The molecular conformation is often stabilized by intramolecular hydrogen bonds, and the crystal packing can involve supramolecular chains and networks .

Chemical Reactions Analysis

The chemical reactivity of these derivatives can be studied using tandem mass spectrometry to predict their transformations in solution . For example, compound 1 underwent acid-catalyzed cyclodehydration and Smiles rearrangement reactions in acidic solution, and base-catalyzed Smiles rearrangement under basic conditions . The reactivity of the pyrimidin-4-amine core can be influenced by the substituents, as seen in docking studies that help understand the interaction of these compounds with biological targets .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives are influenced by their molecular structure. For instance, the presence of fluorine atoms can affect the chemical shift in NMR spectroscopy . Density functional theory (DFT) calculations can provide insights into the electronic structure, charge distribution, and thermodynamic properties of these compounds . The introduction of different substituents can lead to variations in properties such as solubility, stability, and biological activity, as seen in structure-activity relationship (SAR) studies .

Scientific Research Applications

Synthesis and Biological Activity

A study detailed the synthesis of pyrimidine derivatives linked with morpholinophenyl derivatives, demonstrating significant larvicidal activity against third instar larvae. These compounds, due to the presence of electron-withdrawing groups such as trifluoro and fluorine, showed excellent activity, suggesting their potential as insecticidal or larvicidal agents (Gorle et al., 2016).

Antitumor Activity

Research on trifluoromethylated pyrimidines revealed their potent antitumor activities. Specifically, the synthesis of 2-trifluoromethyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine derivatives and their structural determination through single-crystal X-ray diffraction demonstrated potential antitumor effects against BCG-823, highlighting the applicability of such compounds in cancer research (聂瑶 et al., 2014).

Pesticidal Activities

Novel pyrimidin-4-amine derivatives containing a 5-(trifluoromethyl)-1,2,4-oxadiazole moiety were synthesized and shown to possess excellent insecticidal and fungicidal activity against various pests and fungi. This study indicates the potential of these compounds for developing new pesticides with novel modes of action (Liu et al., 2021).

Material Science Applications

In material science, a novel trifluoromethyl-substituted bis(ether amine) monomer led to the synthesis of novel fluorinated polyimides. These polyimides, characterized by high solubility, transparency, and low dielectric constants, suggest applications in electronics for components requiring low dielectric materials with high thermal stability (Chung et al., 2006).

Antimicrobial Activity

Research on substituted tricyclic compounds, specifically tetrahydropyrido[4’,3’:4,5]-thieno[2,3-d]pyrimidines, demonstrated significant antimicrobial activity against various bacteria and fungi. These findings open avenues for the development of new antimicrobial agents (Mittal et al., 2011).

properties

IUPAC Name |

N-[(4-fluorophenyl)methyl]-5-phenyl-7-[3-(trifluoromethyl)phenyl]pyrrolo[2,3-d]pyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H18F4N4/c27-20-11-9-17(10-12-20)14-31-24-23-22(18-5-2-1-3-6-18)15-34(25(23)33-16-32-24)21-8-4-7-19(13-21)26(28,29)30/h1-13,15-16H,14H2,(H,31,32,33) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXVNVPACBNGHOT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN(C3=NC=NC(=C23)NCC4=CC=C(C=C4)F)C5=CC=CC(=C5)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H18F4N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3,4-difluorobenzamide](/img/structure/B2540947.png)

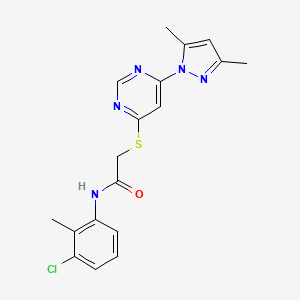

![6-bromo-3-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2-(2-methylphenyl)quinazolin-4(3H)-one](/img/structure/B2540954.png)

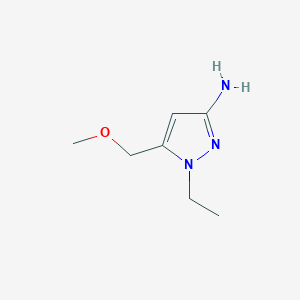

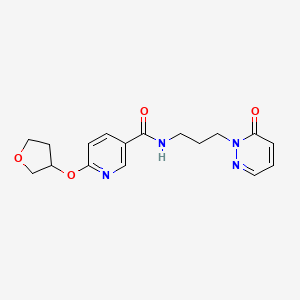

![N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2540958.png)

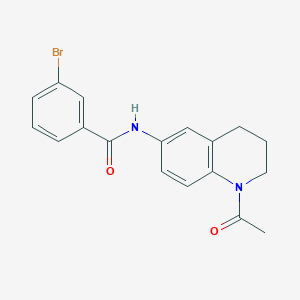

![6-Ethoxy-3-(4-fluorobenzoyl)-1-[(4-fluorophenyl)methyl]quinolin-4-one](/img/structure/B2540964.png)